molecular formula C23H21N3O2 B4714923 3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine

3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine

Cat. No. B4714923
M. Wt: 371.4 g/mol
InChI Key: PMKNBTNQFXRTTJ-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine, also known as MPDP or MPDPH, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized in recent years and has been the subject of numerous studies investigating its properties and potential uses.

Mechanism of Action

The exact mechanism of action of 3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This means that it binds to and activates these receptors, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine in lab experiments is that it has a high affinity for sigma-1 receptors, which makes it a useful tool for studying these receptors and their functions. However, one limitation is that its effects may be influenced by factors such as dosage and route of administration, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research involving 3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective properties. Another area of interest is its potential use as an anxiolytic or antidepressant, as it has been shown to have these effects in animal studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on sigma-1 receptors.

Scientific Research Applications

3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have an affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, memory, and mood regulation.

properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-2,4-diphenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-27-19-12-14-20(15-13-19)28-16-21-22(17-8-4-2-5-9-17)23(24)26(25-21)18-10-6-3-7-11-18/h2-15H,16,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKNBTNQFXRTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN(C(=C2C3=CC=CC=C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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